

Spectroscopic and Spectrometric Characterization of Octadecyl Caffeate: A Technical Guide

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Compound of Interest

Compound Name: Octadecyl caffeate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **octadecyl caffeate**, a lipophilic derivative of caffeic acid. The information presented herein is intended to support research and development activities by providing detailed analytical data and the methodologies for their acquisition.

Introduction

Octadecyl caffeate is an ester formed from caffeic acid and octadecanol. As a derivative of caffeic acid, a well-known antioxidant, **octadecyl caffeate** is of interest for its potential applications in pharmaceuticals, cosmetics, and food science due to its enhanced lipid solubility. Accurate and thorough characterization of this compound is essential for its identification, purity assessment, and elucidation of its biological activities. This document summarizes key spectroscopic and spectrometric data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic and Spectrometric Data

The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **octadecyl caffeate**.

Table 1: ^1H NMR Spectroscopic Data for **Octadecyl Caffeate**

(Data acquired in CD₃OD at 600 MHz)

Atom Number	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-7'	7.53	d	15.9
H-1'	7.04	d	2.1
H-5'	6.94	dd	8.0, 2.1
H-4'	6.78	d	8.2
H-8'	6.25	d	15.8
O-CH ₂ -	4.15	t	6.7
-(CH ₂) ₁₅ -	1.29	m	
-CH ₃	0.90	t	7.0

Table 2: ¹³C NMR Spectroscopic Data for the Caffeoyl Moiety of **Octadecyl Caffeate**

Atom Number	Chemical Shift (δ) [ppm]
C-9' (C=O)	169.2 - 169.5
C-3'	149.6 - 149.7
C-2'	146.7 - 146.9
C-7'	146.6 - 146.8
C-6'	127.7 - 127.8
C-5'	122.9 - 123.0
C-4'	116.5 - 116.6
C-8'	115.2 - 115.6
C-1'	115.1

Note: A complete, assigned ^{13}C NMR spectrum for the octadecyl chain was not available in the cited literature.

Table 3: Infrared (IR) Spectroscopic Data for **Octadecyl Caffeate**

Wavenumber (ν_{max}) [cm^{-1}]	Assignment
3222	O-H stretching
2918	C-H stretching (asymmetric, CH_2)
2851	C-H stretching (symmetric, CH_2)
1710	C=O stretching (α,β -unsaturated ester)
1593	C=C stretching (aromatic)
1520	C=C stretching (aromatic)
1466	C-H bending
1382	C-H bending
1269	C-O stretching
1165	C-O stretching

Table 4: Mass Spectrometry (MS) Data for **Octadecyl Caffeate**

Technique	Ionization Mode	Observed m/z	Molecular Formula
HESI-HRMS	Negative	431.3162 $[\text{M-H}]^-$	$\text{C}_{27}\text{H}_{44}\text{O}_4$

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the **octadecyl caffeate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- ¹H NMR Acquisition:
 - The instrument is a high-field NMR spectrometer (e.g., 600 MHz).
 - The probe is tuned to the ¹H frequency.
 - A standard one-pulse sequence is used.
 - Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The probe is tuned to the ¹³C frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).
 - Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

3.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation and Analysis:

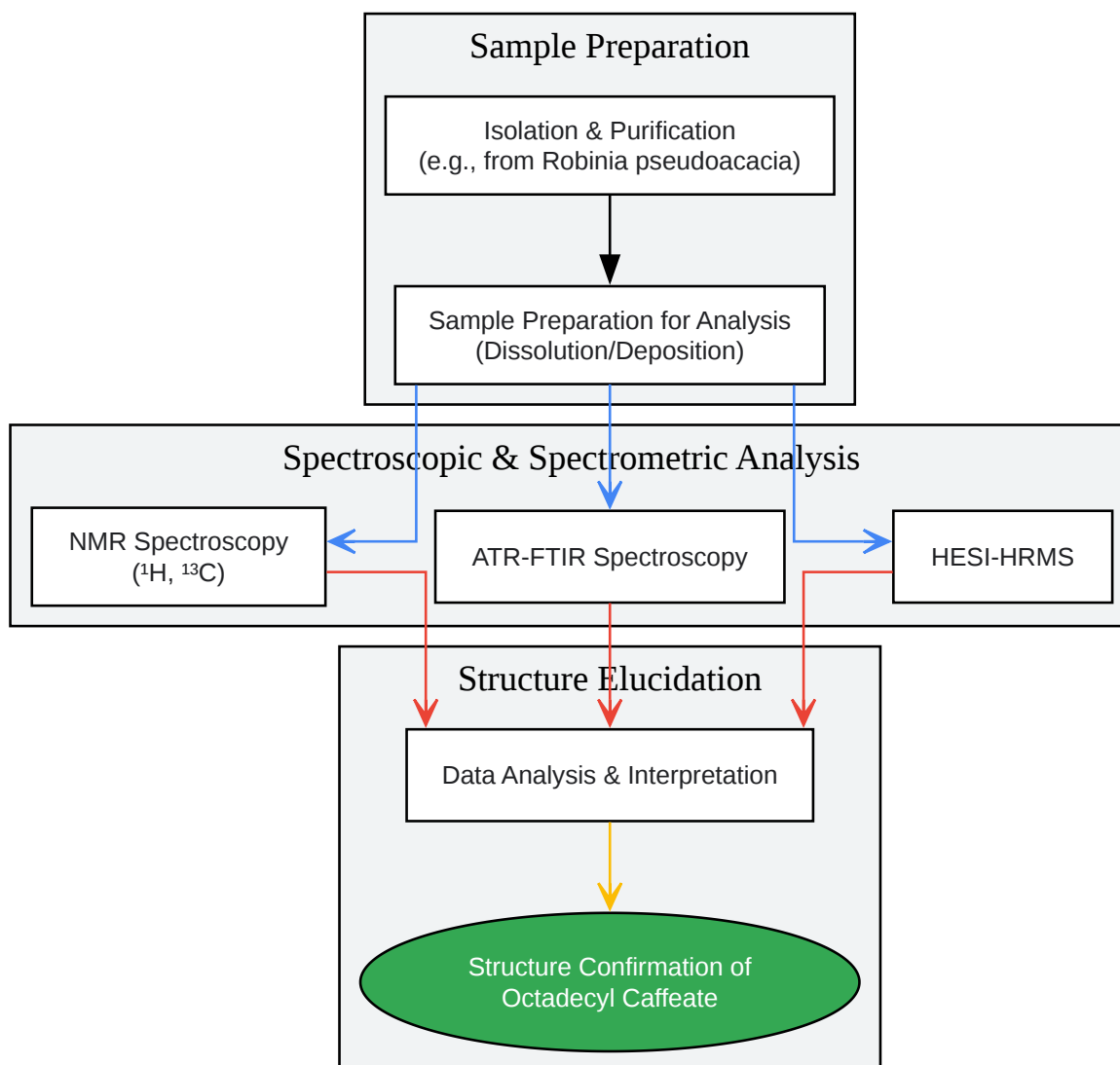
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **octadecyl caffeate** sample directly onto the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3.3. Heated Electrospray Ionization High-Resolution Mass Spectrometry (HESI-HRMS)

- Sample Preparation:
 - Prepare a dilute solution of **octadecyl caffeate** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Analysis:
 - The sample solution is introduced into the HESI source via direct infusion or through a liquid chromatography (LC) system.
 - The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule $[\text{M-H}]^-$.
 - Typical HESI source parameters include a spray voltage of 2.5-3.5 kV, a capillary temperature of 300-350 $^{\circ}\text{C}$, and appropriate sheath and auxiliary gas flow rates.
 - Data is acquired in full scan mode over a relevant m/z range (e.g., 100-1000) with high resolution (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a natural product like **octadecyl caffeate**.



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Caption: Workflow for the spectroscopic analysis of **octadecyl caffeate**.

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